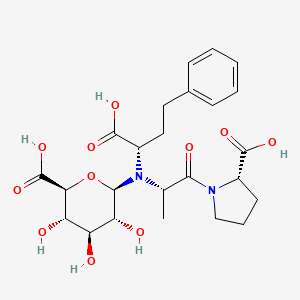
Enalaprilat N-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enalaprilat N-Glucuronide is a metabolite of enalaprilat, which is itself an active form of the prodrug enalapril. Enalaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), widely used in the treatment of hypertension and heart failure. The glucuronidation of enalaprilat enhances its solubility and facilitates its excretion from the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Enalaprilat N-Glucuronide typically involves the glucuronidation of enalaprilat. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation uses UDP-glucuronosyltransferases (UGTs) to transfer glucuronic acid from UDP-glucuronic acid to enalaprilat. Chemical glucuronidation can be performed using glucuronic acid derivatives under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound often employs biocatalysis due to its specificity and efficiency. Large-scale synthesis may involve the use of immobilized enzymes to facilitate the glucuronidation process, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Enalaprilat N-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety. Conjugation reactions, such as glucuronidation, are crucial for its formation and metabolism.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Glucuronidation: UDP-glucuronic acid and UDP-glucuronosyltransferases in a buffered solution.
Major Products Formed:
Hydrolysis: Enalaprilat and glucuronic acid.
Glucuronidation: this compound.
Scientific Research Applications
Enalaprilat N-Glucuronide has several applications in scientific research:
Chemistry: Used as a model compound to study glucuronidation processes and enzyme kinetics.
Biology: Investigated for its role in drug metabolism and pharmacokinetics.
Medicine: Studied for its potential therapeutic effects and as a biomarker for enalaprilat metabolism.
Industry: Utilized in the development of ACE inhibitors and related pharmaceuticals.
Mechanism of Action
Enalaprilat N-Glucuronide exerts its effects primarily through its parent compound, enalaprilat. Enalaprilat inhibits the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation, reduced blood pressure, and decreased workload on the heart. The glucuronidation of enalaprilat enhances its solubility and facilitates renal excretion, thus modulating its pharmacokinetics.
Comparison with Similar Compounds
Enalapril: The prodrug form of enalaprilat, which is converted to enalaprilat in the body.
Lisinopril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Ramipril: A prodrug that is converted to ramiprilat, an ACE inhibitor with a longer duration of action.
Uniqueness: Enalaprilat N-Glucuronide is unique due to its enhanced solubility and excretion profile compared to its parent compound, enalaprilat. This glucuronidation process is crucial for the efficient elimination of the drug from the body, reducing potential side effects and improving therapeutic outcomes.
Properties
Molecular Formula |
C24H32N2O11 |
|---|---|
Molecular Weight |
524.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C24H32N2O11/c1-12(20(30)25-11-5-8-14(25)22(31)32)26(15(23(33)34)10-9-13-6-3-2-4-7-13)21-18(29)16(27)17(28)19(37-21)24(35)36/h2-4,6-7,12,14-19,21,27-29H,5,8-11H2,1H3,(H,31,32)(H,33,34)(H,35,36)/t12-,14-,15-,16-,17-,18+,19-,21+/m0/s1 |
InChI Key |
RKDVIZJEYCSTBN-RTPARARYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N([C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[C@@H](CCC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)N(C2C(C(C(C(O2)C(=O)O)O)O)O)C(CCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



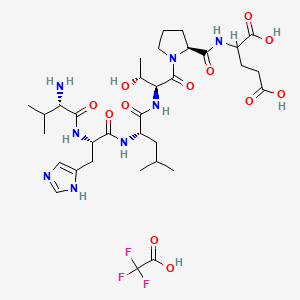
![N-Methyl-2-({3-[(E)-2-(2-pyridinyl)vinyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl}sulfanyl)benzamide](/img/structure/B15352041.png)
![(2S,3S,4S,5R,6S)-6-[(6R)-6-[(3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15352051.png)
![Benzyl ((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)carbamate](/img/structure/B15352059.png)
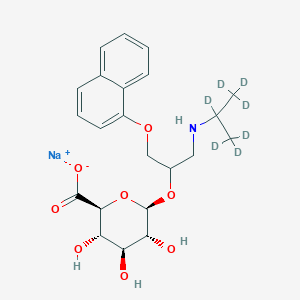
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]-2-oxopropanamide](/img/structure/B15352067.png)
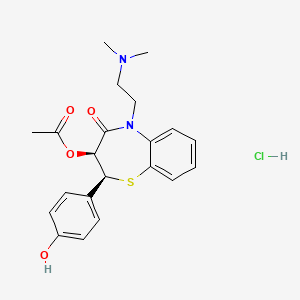

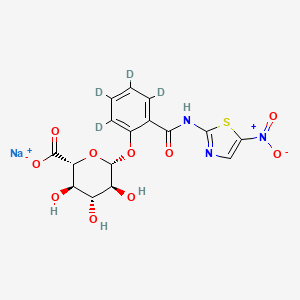
![2-(Chloromethyl)-8-(1,1-dimethylethyl)-1,4-dioxaspiro[4.5]decane-d4](/img/structure/B15352085.png)
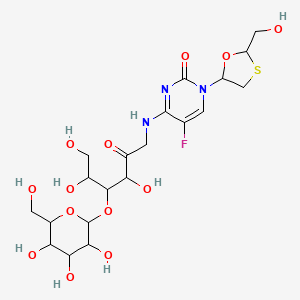
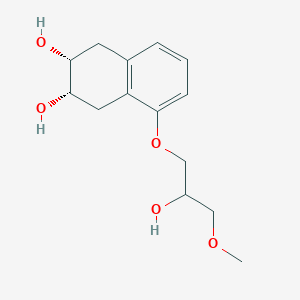
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-16,16,17-trideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid](/img/structure/B15352112.png)
